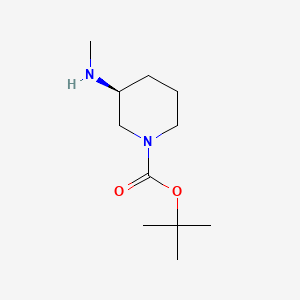

(S)-3-(Metilamino)piperidina-1-carboxilato de tert-butilo

Descripción general

Descripción

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño y síntesis de fármacos

Este compuesto se utiliza en el diseño y síntesis de productos farmacéuticos, particularmente como bloque de construcción para crear moléculas más complejas. Su núcleo de piperidina es un motivo común en la química medicinal debido a su prevalencia en compuestos biológicamente activos. Por ejemplo, se ha utilizado en la síntesis de inhibidores de la glucogen sinasa quinasa-3β (GSK-3β), que son relevantes para el tratamiento de enfermedades neurodegenerativas como el Alzheimer .

Optimización quiral

La quiralidad es un factor clave en la eficacia y seguridad de los fármacos. La configuración (S) de este compuesto lo hace valioso para la optimización quiral en el desarrollo de fármacos, asegurando que los fármacos sintetizados tengan la estereoquímica deseada para una interacción óptima con los objetivos biológicos .

Inhibición de la quinasa de proteínas

Las quinasas de proteínas están involucradas en numerosos procesos celulares, y su desregulación está relacionada con diversas enfermedades. Los derivados de piperidina, incluido este compuesto, se exploran por su potencial como inhibidores de quinasas, lo que podría conducir a nuevos tratamientos para afecciones como el cáncer y las enfermedades inflamatorias .

Actividad Biológica

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate, often abbreviated as (S)-Boc-3-MeAP, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development.

Chemical Structure and Properties

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate has the following characteristics:

- Molecular Formula : C12H23N2O2

- Molecular Weight : Approximately 214.31 g/mol

- Physical State : Colorless liquid or crystalline solid

- Boiling Point : 95 to 99 °C at reduced pressure

The compound features a piperidine ring, a tert-butyl group, and a methylamino substituent, which are critical for its biological activity. The presence of these functional groups influences its interaction with various biological targets.

Synthesis

The synthesis of (S)-Boc-3-MeAP typically involves several steps, including the protection of amines and selective functionalization of the piperidine core. The general synthetic route includes:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is constructed.

- Introduction of Functional Groups : The tert-butyl and methylamino groups are introduced through nucleophilic substitution reactions.

- Deprotection Steps : If protective groups are used, they are removed to yield the final product.

This compound serves as a valuable building block for synthesizing various biologically active molecules, particularly in pharmaceutical chemistry.

Biological Activity

(S)-Boc-3-MeAP has been investigated for its role as an intermediate in synthesizing compounds with therapeutic potential. Its biological activity is largely attributed to:

- Interaction with Ion Channels and Receptors : Studies have shown that (S)-Boc-3-MeAP exhibits binding affinity for TRPV1 receptors, which are involved in pain perception and inflammatory responses. This interaction suggests potential applications in developing analgesics .

- Inhibition of Enzymatic Activity : As a precursor for other compounds, it can lead to inhibitors targeting various enzymes involved in disease processes.

Case Studies

- TRPV1 Antagonists : Research on derivatives synthesized from (S)-Boc-3-MeAP has indicated their effectiveness as TRPV1 antagonists. These compounds have shown promise in reducing pain responses in preclinical models.

- Pharmacological Profiling : Compounds derived from (S)-Boc-3-MeAP have been evaluated for their pharmacological profiles, demonstrating varied activities against different biological targets, including neurotransmitter systems.

Comparative Analysis with Similar Compounds

The following table summarizes key features of (S)-Boc-3-MeAP compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | C12H23N2O2 | Enantiomeric form with potential different biological activity |

| (R)-1-N-Boc-3-Methylaminopiperidine | C12H23N2O2 | Similar structure; used in similar synthetic pathways |

| (S)-tert-Butyl methyl(piperidin-3-yl)carbamate | C12H23N2O2 | Carbamate derivative with potential variations in reactivity |

The unique stereochemistry and functional groups of (S)-Boc-3-MeAP influence its reactivity and biological interactions compared to these compounds.

Safety and Toxicity

While investigating the biological activity of (S)-Boc-3-MeAP, safety considerations are paramount:

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRUOWSHGFPTI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649721 | |

| Record name | tert-Butyl (3S)-3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912368-73-1 | |

| Record name | tert-Butyl (3S)-3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-BOC-3-(METHYLAMINO)PIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.